molecular formula C12H20Br4 B3258228 1,1,2,2-Tetrabromocyclododecane CAS No. 30178-92-8

1,1,2,2-Tetrabromocyclododecane

Cat. No. B3258228
CAS RN: 30178-92-8
M. Wt: 483.90 g/mol
InChI Key: TUVSSHVDKQGKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrabromoethane, also known as Tetrabromoethane (TBE), is a halogenated hydrocarbon with the chemical formula C2H2Br4 . It is used to separate mineral ores from its supporting rock by means of preferential flotation .


Molecular Structure Analysis

The molecular weight of 1,1,2,2-Tetrabromoethane is 345.65 g/mol . The structure consists of two carbon atoms each binding two bromine atoms .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrabromoethane is a colorless liquid with a high density of 2.967 g/mL . It has a melting point of -1.0 °C and a boiling point of 243.6 °C . It is soluble in alcohol, chloroform, diethyl ether, and glacial acetic acid, but insoluble in water .

Safety and Hazards

1,1,2,2-Tetrabromoethane is considered hazardous. It is fatal if inhaled and causes serious eye irritation . It should be used only in a well-ventilated area and with appropriate personal protective equipment .

properties

IUPAC Name

1,1,2,2-tetrabromocyclododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Br4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(11,15)16/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSSHVDKQGKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)(Br)Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700608
Record name 1,1,2,2-Tetrabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrabromocyclododecane

CAS RN

30178-92-8
Record name 1,1,2,2-Tetrabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2-Tetrabromocyclododecane
Reactant of Route 2
Reactant of Route 2
1,1,2,2-Tetrabromocyclododecane
Reactant of Route 3
Reactant of Route 3
1,1,2,2-Tetrabromocyclododecane
Reactant of Route 4
Reactant of Route 4
1,1,2,2-Tetrabromocyclododecane
Reactant of Route 5
1,1,2,2-Tetrabromocyclododecane
Reactant of Route 6
Reactant of Route 6
1,1,2,2-Tetrabromocyclododecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.